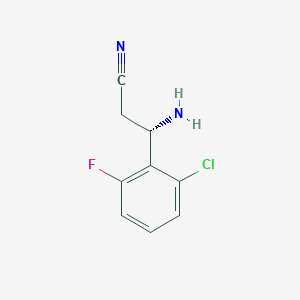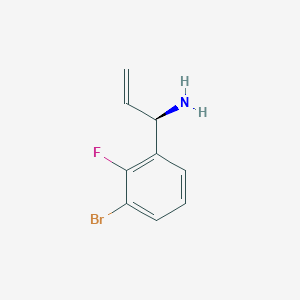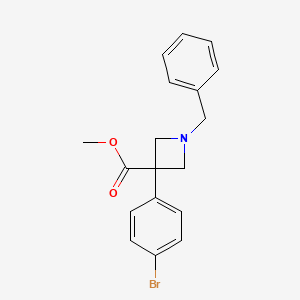![molecular formula C7H13NO B13048908 (5-Azaspiro[2.4]heptan-4-YL)methanol](/img/structure/B13048908.png)
(5-Azaspiro[2.4]heptan-4-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Azaspiro[24]heptan-4-YL)methanol is a chemical compound with a unique spirocyclic structure It is characterized by a spiro junction between a five-membered ring and a three-membered ring, with a methanol group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Azaspiro[2.4]heptan-4-YL)methanol typically involves the formation of the spirocyclic core followed by the introduction of the methanol group. One common method involves the reaction of a suitable aziridine with a carbonyl compound under acidic conditions to form the spirocyclic intermediate. This intermediate is then reduced to yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(5-Azaspiro[2.4]heptan-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The spirocyclic core can be reduced under hydrogenation conditions.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Alkyl halides and other electrophiles can be used in the presence of a base.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced spirocyclic compounds.
Substitution: N-substituted derivatives.
Aplicaciones Científicas De Investigación
(5-Azaspiro[2.4]heptan-4-YL)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-Azaspiro[2.4]heptan-4-YL)methanol is not fully understood. its unique structure suggests that it may interact with biological targets in a specific manner. The spirocyclic core could potentially bind to enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(5-Azaspiro[2.4]heptan-7-yl)methanol: Similar spirocyclic structure with a different position of the methanol group.
(6S)-5-Azaspiro[2.4]heptan-6-yl)methanol: Another spirocyclic compound with a different stereochemistry.
Uniqueness
(5-Azaspiro[2.4]heptan-4-YL)methanol is unique due to its specific spirocyclic structure and the position of the methanol group. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
5-azaspiro[2.4]heptan-4-ylmethanol |
InChI |
InChI=1S/C7H13NO/c9-5-6-7(1-2-7)3-4-8-6/h6,8-9H,1-5H2 |
Clave InChI |
BUNURHHDHHECRY-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CCNC2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (2S)-2,6-bis({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})hexanoate](/img/structure/B13048829.png)
![2-(3-Fluorophenyl)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13048840.png)
![Tert-butyl 6-chlorospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13048845.png)




![(3R)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13048860.png)
![1-(6-Bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylic acid](/img/structure/B13048865.png)


![Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B13048880.png)


